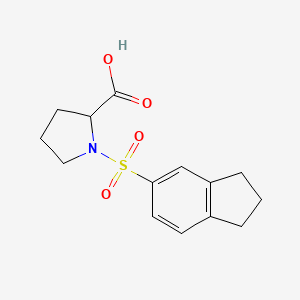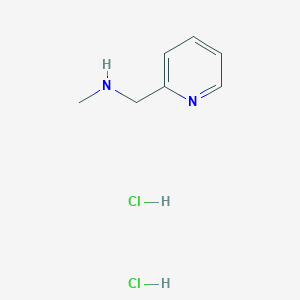![molecular formula C13H19ClN2O4 B3071230 Methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate CAS No. 1008857-93-9](/img/structure/B3071230.png)
Methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate
Vue d'ensemble
Description
“Methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate” is a complex organic compound. Its molecular formula is C13H19ClN2O4 . It is related to Methyl chloroacetate, which is a halogenated ester . Methyl chloroacetate is a crystalline solid or a solid dissolved in a liquid, insoluble in water and denser than water .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic acyl substitution reactions . For example, chloroacetamide can be prepared from chloroacetyl chloride and dry ammonia gas . Another method involves the treatment of ethyl chloroacetate or methyl chloroacetate with cold aqueous ammonia solutions .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
“this compound” is likely to undergo various chemical reactions due to the presence of the ester group. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
“this compound” is likely to share some physical and chemical properties with Methyl chloroacetate. It is highly flammable and insoluble in water . It is normally stable but can become unstable at elevated temperatures and pressures .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate is utilized in the synthesis of new derivatives of the quinazolin-4-one moiety, demonstrating its role as a precursor in the development of compounds with potential biological activities (Hiba Ameen AL-ALAAF & M. Al-iraqi, 2021). Similarly, ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetates have been prepared for the synthesis of novel 2-(3-methyl-7-substituted-2-oxoquinoxalinyl)-5-(aryl)-1,3,4-oxadiazoles, highlighting their application in creating potential non-steroidal anti-inflammatory and analgesic agents (S. Wagle, A. V. Adhikari, & N. Kumari, 2008).
Antimicrobial and Antifungal Activities
A variety of quinoxaline derivatives, including those synthesized from precursors similar to methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate, have been explored for their antibacterial and antifungal properties. For instance, novel 2,4-disubstituted thiazoles showing promising antimicrobial activity were synthesized, indicating the potential of such compounds in combating infectious diseases (S. Wagle, A. V. Adhikari, & N. Kumari, 2008).
Antiviral and Anticancer Applications
Compounds synthesized from quinoxaline derivatives have shown potent activity against various viral strains, including HCV, HBV, HSV-1, and HCMV, demonstrating their significance in the development of new antiviral therapies (Heba S. A. Elzahabi, 2017). Furthermore, novel quinoxaline derivatives have been evaluated for their cytotoxic activities against cancer cell lines, suggesting their potential in anticancer drug development (Pattamaporn Wosawat et al., 2020).
Safety and Hazards
Methyl chloroacetate is extremely corrosive to the eyes, skin, nose, throat, and upper respiratory tract . Inhalation may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema . It is recommended to handle this compound with appropriate safety measures .
Propriétés
IUPAC Name |
methyl 2-[1-(2-chloroacetyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4/c1-20-12(18)6-10-13(19)15-8-4-2-3-5-9(8)16(10)11(17)7-14/h8-10H,2-7H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSZAZJMNQNIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2CCCCC2N1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181690 | |
| Record name | Methyl 1-(2-chloroacetyl)decahydro-3-oxo-2-quinoxalineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1008857-93-9 | |
| Record name | Methyl 1-(2-chloroacetyl)decahydro-3-oxo-2-quinoxalineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008857-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(2-chloroacetyl)decahydro-3-oxo-2-quinoxalineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071148.png)
![3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid](/img/structure/B3071149.png)


![5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B3071169.png)

![benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B3071184.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B3071186.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)
![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)

![4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071208.png)

![4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B3071222.png)